D-Alanine, N-butyl- (9CI)
Description
"D-Alanine, N-butyl- (9CI)" is a synthetic derivative of the non-proteinogenic amino acid D-alanine, where the amino group is substituted with a butyl moiety. The "9CI" designation refers to its nomenclature in the 9th Collective Index of Chemical Abstracts Service (CAS), indicating its standardized chemical naming and classification.
D-Alanine itself is a key component in bacterial cell wall biosynthesis, where it forms part of the D-alanyl-D-alanine dipeptide—a substrate for penicillin-binding proteins targeted by antibiotics like vancomycin . For instance, structurally related D-alanine derivatives, such as Flamprop-M-methyl, are utilized as herbicides .
Properties
CAS No. |
124151-46-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.202 |
IUPAC Name |
(2R)-2-(butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
DVVNPYAVFWSKAB-ZCFIWIBFSA-N |
SMILES |
CCCCNC(C)C(=O)O |
Synonyms |
D-Alanine, N-butyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Biosynthetic Pathways : D-Alanine is synthesized by racemization of L-alanine in bacteria .
- Thermal Stability : Neutron diffraction studies reveal that D-alanine undergoes hydrogen bond rearrangements at low temperatures, unlike L-alanine .
N-Substituted D-Alanine Derivatives
(a) Flamprop-M-methyl (CAS 63729-98-6)
(b) D-Alanine, N-(ethoxycarbonyl)- (CAS 148731-47-9)
(c) Boc-Protected D-Alanine Derivatives
Comparison with N-butyl Derivative :
| Property | D-Alanine, N-butyl- (9CI) | Flamprop-M-methyl | D-Alanine, N-(ethoxycarbonyl)- | Boc-D-Alanine |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₅NO₂ (inferred) | C₁₇H₁₅ClFNO₃ | C₆H₁₁NO₄ | C₈H₁₆N₂O₄ |
| Substituent | N-butyl | Aryl/benzoyl | Ethoxycarbonyl | tert-butyloxycarbonyl |
| Solubility | Likely lipophilic | Low | Moderate | Low (organic solvents) |
| Application | Research chemical | Herbicide | Synthetic intermediate | Spectroscopy |
Physicochemical Properties and Stability
- Lipophilicity : The N-butyl group in "D-Alanine, N-butyl- (9CI)" likely increases lipophilicity compared to polar derivatives like D-alanine or N-ethoxycarbonyl variants. This property could enhance membrane permeability in drug design.
- Stability : Carbamate-linked derivatives (e.g., N-ethoxycarbonyl) are hydrolytically stable under neutral conditions but cleaved under acidic/basic conditions . The N-butyl variant may exhibit similar stability.
Q & A
Q. What are the recommended synthetic routes for preparing N-butyl-substituted D-alanine derivatives, and how can their enantiomeric purity be validated?
N-substituted D-alanine derivatives, such as D-Alanine, N-(ethoxycarbonyl)- (9CI), are typically synthesized via nucleophilic substitution or carbamate coupling reactions. For N-butyl derivatives, alkylation of D-alanine’s amino group using butyl halides in alkaline conditions is common . To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry should be employed. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) can confirm structural integrity, while circular dichroism (CD) verifies stereochemical configuration .
Q. How does N-butyl substitution impact the physicochemical properties of D-alanine, and what analytical techniques are critical for characterization?
N-alkylation increases hydrophobicity and alters solubility, which can be quantified via logP measurements. Techniques like Fourier-transform infrared spectroscopy (FTIR) identify functional groups (e.g., C=O stretching in carbamate derivatives), while X-ray crystallography resolves 3D structures. For dynamic behavior, nuclear Overhauser effect (NOE) NMR experiments assess conformational stability .
Q. What is the role of D-alanine derivatives in bacterial peptidoglycan biosynthesis, and how does N-butyl substitution affect this pathway?
D-Alanine is essential for peptidoglycan cross-linking, forming D-Ala-D-Ala dipeptides via D-alanine ligase. N-alkyl derivatives like N-butyl-D-alanine may act as substrate analogs, potentially inhibiting ligase activity. Competitive inhibition assays using purified enzymes (e.g., from E. coli or M. smegmatis) and radiolabeled substrates (e.g., 14C-D-alanine) can test this hypothesis .
Advanced Research Questions
Q. How do N-butyl-D-alanine derivatives interact with D-alanine racemase, and what experimental strategies can elucidate their inhibitory mechanisms?
D-Alanine racemase (Alr) converts L-alanine to D-alanine, a target for antibiotics like D-cycloserine (DCS). N-butyl derivatives may compete with natural substrates. To study this:
- Perform enzyme kinetics (Km and Vmax shifts) using recombinant Alr .
- Use isothermal titration calorimetry (ITC) to measure binding affinities.
- Analyze structural interactions via cryo-EM or X-ray crystallography of enzyme-inhibitor complexes .
- Validate in vivo effects using M. smegmatis mutants overexpressing Alr (e.g., strain GPM14, which shows 20-fold higher racemase activity) .
Q. Can N-butyl-D-alanine derivatives overcome bacterial resistance mediated by D-alanine racemase overexpression?
In DCS-resistant mutants (e.g., M. smegmatis GPM14), Alr overexpression reduces drug efficacy. To test N-butyl derivatives:
Q. What role does stereochemistry play in the biological activity of N-butyl-D-alanine derivatives, and how can researchers optimize chiral specificity?
D-Alanine’s stereochemistry is critical for binding to enzymes like Alr and ligases. To optimize chirality:
- Synthesize both D- and L-isoforms and compare activity via enzyme inhibition assays .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses.
- Apply QSAR models to correlate N-alkyl chain length/stereochemistry with bioactivity .
Methodological Considerations
Q. How can researchers resolve contradictory data on the efficacy of D-alanine analogs in mycobacterial studies?
Discrepancies may arise from species-specific enzyme affinities or cell wall permeability. Mitigation strategies include:
Q. What in vitro and in vivo models are suitable for studying N-butyl-D-alanine derivatives as antimicrobial agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
